Hex-2-enylsuccinic anhydride
CAS No.: 39587-79-6
Cat. No.: VC3790029
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39587-79-6 |
---|---|
Molecular Formula | C10H14O3 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-[(E)-hex-1-enyl]oxolane-2,5-dione |
Standard InChI | InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+ |
Standard InChI Key | MHALQPUFCVTXKV-AATRIKPKSA-N |
Isomeric SMILES | CCCC/C=C/C1CC(=O)OC1=O |
SMILES | CCCC=CCC1CC(=O)OC1=O |
Canonical SMILES | CCCCC=CC1CC(=O)OC1=O |
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
Hex-2-enylsuccinic anhydride is systematically named 3-[(E)-hex-2-enyl]oxolane-2,5-dione (IUPAC). Its structure consists of a succinic anhydride core (oxolane-2,5-dione) substituted with a trans-configured hex-2-enyl chain at the 3-position . The E-isomer dominates due to thermodynamic stability during synthesis .
Key Structural Data:
Physicochemical Properties
Experimental and computed properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 182.22 g/mol | |
Boiling Point | 298.3°C at 760 mmHg | |
Density | 1.152 g/cm³ | |
LogP (Partition Coefficient) | 1.82 | |
Refractive Index | 1.470 | |
Vapor Pressure | 0.002 mmHg at 25°C |
The compound is a liquid at room temperature with moderate hydrophobicity (LogP = 1.82), making it soluble in organic solvents like toluene and dichloromethane . Its anhydride group confers high reactivity toward nucleophiles, enabling facile ring-opening reactions.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the Friedel-Crafts acylation of succinic anhydride with hex-2-enyl derivatives :
Alternative methods include:
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Esterification of hex-2-enol with succinic anhydride under acidic conditions .
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Grignard Reaction: Addition of hex-2-enylmagnesium bromide to succinic anhydride .
Optimization and Yield
Industrial-scale production achieves yields of 75–85% using continuous-flow reactors to minimize side reactions (e.g., dimerization). Catalyst systems like zeolites or ionic liquids improve selectivity for the E-isomer .
Reactivity and Functional Applications
Polymer Chemistry
Hex-2-enylsuccinic anhydride is a precursor for aliphatic polyesters and epoxy resins. Its unsaturated chain enables cross-linking via radical polymerization, enhancing material toughness . For example:
Surfactants and Bioactive Molecules
The compound’s amphiphilic nature facilitates synthesis of anionic surfactants for detergents and emulsifiers . Its derivatives also exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL) .
Pharmaceutical Intermediates
In drug synthesis, it serves as a building block for:
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Anticancer agents: Conjugation with hydrazine derivatives yields Schiff bases targeting carbonic anhydrase IX/XII .
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Antioxidants: Thioether derivatives show radical-scavenging activity (IC₅₀ = 18 µM) .
Parameter | Value |
---|---|
LD₅₀ (Oral, Rat) | 1,200 mg/kg |
Flash Point | 134°C |
Autoignition Temperature | >300°C |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and respirators with organic vapor cartridges .
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Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m³ .
Supplier | Purity | Packaging | Price (USD/kg) |
---|---|---|---|
Chemlyte Solutions | 99% | 1 kg–25 kg drums | 450–600 |
Simagchem Corporation | 98% | 100 g–10 kg | 480 |
BOC Sciences | 95% | 1 mg–100 mg | 1,200 |
Future Research Directions
Emerging applications include:
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